5-Chloro-6-ethynylpyridin-3-amine
Description
5-Chloro-6-ethynylpyridin-3-amine is a pyridine derivative featuring a chloro substituent at position 5, an ethynyl group at position 6, and an amine group at position 3 (Figure 1). The ethynyl group may enhance reactivity for cross-coupling reactions, while the chloro and amine groups contribute to electronic modulation and hydrogen-bonding interactions .
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
5-chloro-6-ethynylpyridin-3-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-7-6(8)3-5(9)4-10-7/h1,3-4H,9H2 |
InChI Key |
KVZWEDKZWGBENB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethynylpyridin-3-amine typically involves the chlorination of 6-ethynylpyridin-3-amine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethynylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 5-chloro-6-ethynylpyridine-3-carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-ethynylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethynylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Isomers and Positional Analogues
Key Differences :
Functional Group Variations
Insights :
- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine significantly lower the pyridine ring’s electron density, enhancing stability under acidic conditions .
- Ethynyl vs. Methyl/Methoxy: The ethynyl group in this compound offers sp-hybridized carbon for Sonogashira couplings, whereas methyl/methoxy groups prioritize steric effects over reactivity .
Physicochemical Properties
| Property | This compound | 6-Chloro-5-methylpyridazin-3-amine | 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~168.6 | 173.6 | 241.56 |
| Solubility | Likely low (non-polar ethynyl) | Not Available | Low (high halogen content) |
| Stability | Air-sensitive (ethynyl) | Stable under GHS guidelines | Stable (nitro/CF₃ groups) |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
